6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Brand Name: Vulcanchem
CAS No.: 1403589-25-2
VCID: VC3215929
InChI: InChI=1S/C10H6ClN3O/c11-5-1-2-7-6(3-5)8-9(14-7)12-4-13-10(8)15/h1-4H,(H2,12,13,14,15)
SMILES: C1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O
Molecular Formula: C10H6ClN3O
Molecular Weight: 219.63 g/mol

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

CAS No.: 1403589-25-2

Cat. No.: VC3215929

Molecular Formula: C10H6ClN3O

Molecular Weight: 219.63 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one - 1403589-25-2

Specification

CAS No. 1403589-25-2
Molecular Formula C10H6ClN3O
Molecular Weight 219.63 g/mol
IUPAC Name 6-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one
Standard InChI InChI=1S/C10H6ClN3O/c11-5-1-2-7-6(3-5)8-9(14-7)12-4-13-10(8)15/h1-4H,(H2,12,13,14,15)
Standard InChI Key VSFXGUSQGSIRIK-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O
Canonical SMILES C1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O

Introduction

Chemical Properties and Structure

Basic Chemical Characteristics

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one possesses several important chemical characteristics that define its behavior in various contexts. The compound has a molecular formula of C10H6ClN3O with a calculated molecular weight of 219.63 g/mol. Its structure consists of a pyrimidoindole core with a chlorine atom at position 6 and a ketone functional group at position 4. The molecule contains two nitrogen atoms within the ring system, contributing to its potential hydrogen bonding capabilities.

Structural Features and Comparison with Related Compounds

The pyrimidoindole scaffold of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one serves as a versatile template for chemical modifications. The tricyclic structure provides multiple sites for potential derivatization, allowing for structure-activity relationship studies. The compound shares structural similarities with other pyrimidoindole derivatives that have been investigated for various biological activities.

Related compounds, such as 7-chloro-9H-pyrimido[4,5-b]indole derivatives, have been studied as glycogen synthase kinase-3β (GSK-3β) inhibitors. For instance, compounds like 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile have demonstrated nanomolar inhibitory potency against GSK-3β. These structurally related compounds provide valuable insights into the potential biological activities of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one.

Table 1: Key Chemical Properties of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

PropertyValue
CAS Number1403589-25-2
Molecular FormulaC10H6ClN3O
Molecular Weight219.63 g/mol
Structure TypeTricyclic heterocycle
Functional GroupsChlorine, ketone, secondary amine
Hydrogen Bond Donors2 (N-H groups)
Hydrogen Bond Acceptors3 (N and C=O)

Synthesis Methods and Chemical Reactions

Reactivity and Chemical Transformations

The reactivity profile of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is influenced by its functional groups and electronic distribution. The chlorine substituent can participate in nucleophilic aromatic substitution reactions, providing a handle for further derivatization. The N-H groups present in the molecule can undergo various transformations such as alkylation or acylation, leading to a diverse array of derivatives.

The carbonyl group at position 4 offers opportunities for nucleophilic addition reactions and reductions. These reactive sites make the compound versatile for chemical modifications, potentially enabling the creation of libraries of analogs with distinct biological properties. Such chemical transformations are crucial for structure-activity relationship studies and optimization of lead compounds in drug discovery programs.

Biological Activities and Pharmacological Profile

Structure-Activity Relationships

CompoundTargetActivity (IC50)Biological Effect
(R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrileGSK-3β480 nMEnzyme inhibition
(R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-oneGSK-3β360 nMEnzyme inhibition
3-(3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrileGSK-3βNot specifiedEnzyme inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator